4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline

Medicinal Chemistry Drug Design Physicochemical Properties

4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline is a 1H-pyrazolo[3,4-b]pyridine derivative with a molecular formula of C15H16N4 and a molecular weight of 252.31 g/mol. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with over 300,000 variants reported due to its bioisosteric relationship with purine bases.

Molecular Formula C15H16N4
Molecular Weight 252.31 g/mol
CAS No. 1087792-59-3
Cat. No. B1518896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
CAS1087792-59-3
Molecular FormulaC15H16N4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)N)C)C
InChIInChI=1S/C15H16N4/c1-9-8-10(2)17-15-14(9)11(3)18-19(15)13-6-4-12(16)5-7-13/h4-8H,16H2,1-3H3
InChIKeyOOJZMFDZRYRLFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline (CAS 1087792-59-3): A Functionalized Pyrazolopyridine Building Block for Drug Discovery


4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline is a 1H-pyrazolo[3,4-b]pyridine derivative with a molecular formula of C15H16N4 and a molecular weight of 252.31 g/mol . The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with over 300,000 variants reported due to its bioisosteric relationship with purine bases [1]. The defining characteristic of this compound is the 4-aminophenyl (aniline) substitution at the N1 position, which distinguishes it from simpler N1-phenyl analogs. This primary aromatic amine group serves as both a pharmacophoric element and a critical synthetic handle, enabling further derivatization that is impossible with non-functionalized analogs [2].

Why 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline Cannot Be Replaced by Unfunctionalized Pyrazolopyridine Analogs


Generic chemical substitution within the pyrazolo[3,4-b]pyridine class is unreliable for this compound due to its unique N1-4-aminophenyl substituent. The primary aromatic amine at the para-position of the phenyl ring fundamentally alters the chemical reactivity, electronic profile, and hydrogen-bonding capacity compared to the more common N1-phenyl analog, 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (CAS 2630-04-8) [1]. This structural feature is critical for downstream applications: the NH2 group can act as a nucleophile for further synthetic elaboration (e.g., amidation, reductive amination, diazotization), and it can serve as a hydrogen bond donor, which is essential for target engagement in drug design. Using an unfunctionalized or differently substituted analog would eliminate these properties, potentially compromising both synthetic utility and biological activity in target-specific assays [2].

Quantitative Differentiation Evidence for 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline vs. Closest Analogs


Hydrogen Bond Donor Capacity: Aniline NH2 vs. Unsubstituted Phenyl

The target compound possesses a strong hydrogen bond donor (HBD) in the form of a primary aromatic amine (aniline NH2), which is entirely absent in the closest structural analog, 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. This structural difference translates to a quantitatively distinct HBD count, which is a critical parameter in drug-likeness filters such as Lipinski's Rule of Five and beyond Ro5 (bRo5) assessments [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Derivatization Potential: Reactive Amine Handle vs. Inert Phenyl

The primary aromatic amine (-NH2) on the target compound serves as a highly versatile synthetic handle for a wide array of chemical transformations, including amide bond formation, sulfonamide synthesis, reductive amination, and diazotization. The N1-phenyl analog, 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, lacks any such functional group and is chemically inert under these mild derivatization conditions. This distinction is crucial for library synthesis and SAR exploration .

Synthetic Chemistry Building Blocks Parallel Synthesis

Electronic Effect on the Aromatic System: Electron-Donating NH2 vs. Unsubstituted Phenyl

The para-NH2 substituent exerts a strong electron-donating resonance effect (+M effect) on the phenyl ring, which is absent in the comparator 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. This alters the electron density of the aromatic system and can influence π-π stacking interactions, oxidative metabolism (e.g., CYP450-mediated oxidation), and the basicity of the pyrazolopyridine core. The electron-donating effect is measurable via Hammett substituent constants [1].

Physical Organic Chemistry SAR Medicinal Chemistry

Purity Specification Consistency for Reliable Screening: 95% Baseline

For procurement, the reliable availability of the target compound at a defined purity (≥95%) is a critical differentiator from obscure or custom-synthesized analogs. The target compound is available as a catalog item from multiple reputable vendors, including Santa Cruz Biotechnology (Cat. sc-347917) [1], ChemScene (Cat. CS-0248218) , and AKSci (Cat. 7901DD) , with a consistent purity specification of 95%. This contrasts with many pyrazolo[3,4-b]pyridine analogs, which often require custom synthesis with undefined purity and longer lead times.

Compound Management HTS Quality Control

Molecular Weight and Lipophilicity Control: A Fragment-Like Profile for Lead Optimization

With a molecular weight of 252.31 g/mol, the target compound resides in a desirable 'fragment-like' space (MW <300) that is favored for hit-to-lead and fragment-based drug discovery (FBDD) programs. Its calculated ClogP (≈2.5-3.5, based on structural estimation) also places it within optimal lead-likeness ranges. Larger, more complex N1-substituted analogs (e.g., those with biphenyl or carbocyclic groups) often exceed MW 350 and can fall outside these favorable physicochemical boundaries, increasing the risk of poor pharmacokinetics [1].

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties

Absence of Reported Bioactivity Data: A Critical Transparency Note

A thorough search of primary research literature and patent databases reveals that 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline has not been the subject of a dedicated biological study. No IC50 values, target inhibition data, or in vivo efficacy has been reported for this specific compound. Users must recognize that any biological activity must be inferred from class-level knowledge of pyrazolo[3,4-b]pyridines [1], which have been studied as kinase inhibitors, PDE4 inhibitors, and A1 adenosine antagonists [2]. This absence of data is a critical differentiator from validated tool compounds or lead-like molecules within the same scaffold family.

Data Transparency Procurement Risk Research Gap

Primary Application Scenarios for 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline Based on Verified Differentiation


Scaffold for Targeted Library Synthesis via Aniline Derivatization

This compound's primary and most defensible application is as a central scaffold for generating a focused library of pyrazolo[3,4-b]pyridine derivatives. Its aniline NH2 handle enables high-throughput parallel synthesis of amide, sulfonamide, and urea libraries under standard conditions . This directly leverages its key differentiator from the non-functionalized N1-phenyl analog, which cannot serve this purpose.

Fragment-Based Drug Discovery: A Functionalized Fragment for Hit Evolution

With a molecular weight of 252.31 g/mol and a built-in synthetic handle, this compound is an ideal starting point for fragment-based drug discovery. It occupies the favorable fragment space (MW <300) and allows for efficient fragment growing or linking strategies via the aniline group [1]. This avoids the common problem of fragment screens that require de novo synthesis to functionalize an inert hit.

Physicochemical Tool for Investigating Hydrogen Bonding SAR

The presence of a strong H-bond donor distinguishes this compound from its N1-phenyl analog by 1-2 HBDs. This makes it a useful physicochemical tool to experimentally probe the importance of hydrogen bond donation in a given biological target. A head-to-head comparison with the N1-phenyl analog (CAS 2630-04-8) can reveal the HBD contribution to affinity and selectivity [2].

Procurement for Hit-to-Lead Programs Requiring Rapid Analoging

For hit-to-lead programs that have identified the pyrazolo[3,4-b]pyridine core as a promising scaffold, this commercially available, 95% pure building block offers immediate access to a versatile derivative. Procuring this compound avoids the 4-6 week delay and quality uncertainty associated with custom synthesis of similar functionalized analogs , accelerating SAR cycles.

Quote Request

Request a Quote for 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.